8-Hydroxycoumarin
Overview
Description
8-Hydroxycoumarin is a natural product found in Murraya paniculata and Murraya exotica with data available.
Mechanism of Action
Target of Action
8-Hydroxycoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties . It is known to interact with various targets, including biomolecules and metal ions . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
The interaction of this compound with its targets results in various changes. For instance, when used as a fluorophore, it exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
This compound, as a coumarin derivative, is involved in various biochemical pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . It is also known to be involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
Coumarin derivatives are known to have a great therapeutic profile . They have been extensively studied for their pharmacological effects in different disease models and doses with complex action mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of applications. As a fluorophore, it is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It has also been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the polarity of the microenvironment . More research is needed to fully understand how different environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
8-Hydroxycoumarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to metal ions, forming complexes that exhibit unique biochemical properties . These interactions highlight its potential as a therapeutic agent and a biochemical tool.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . It also impacts cell signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the enzyme tyrosinase, which is involved in melanin synthesis . This inhibition occurs through direct binding to the enzyme’s active site, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with sustained antioxidant effects and potential protective roles against oxidative stress in in vitro and in vivo models.
Properties
IUPAC Name |
8-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTUTXWBBUARQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873761 | |
Record name | 8-Hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-31-1 | |
Record name | 8-Hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-hydroxycoumarin in microbial metabolism?
A1: this compound is a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments impacted by industrial activities. [, , , , , , , , ]
Q2: Which microorganisms are known to utilize this compound during quinoline degradation?
A2: Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp. have been identified to degrade quinoline via the this compound pathway. [, , , , , , , , ]
Q3: How do these bacteria further metabolize this compound?
A3: After its formation from quinoline, this compound is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria. [, , , , , , , ]
Q4: Can bacteria selectively remove nitrogen from quinoline using this pathway?
A4: Yes, Pseudomonas ayucida IGTN9m can selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to this compound. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum. []
Q5: How does this compound interact with the enzyme Xenobiotic reductase A (XenA)?
A5: this compound acts as a substrate for XenA, an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of this compound. [, ]
Q6: What is the kinetic behavior of XenA towards this compound reduction?
A6: Kinetic studies show that the reduction of this compound by XenA is concentration-dependent. The enzyme demonstrates a faster limiting rate constant for this compound reduction compared to other substrates like 2-cyclohexenone. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C9H6O3, and its molecular weight is 162.14 g/mol.
Q8: What spectroscopic techniques are helpful for identifying this compound?
A9: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize and identify this compound and its derivatives. [, , , ]
Q9: Are there any notable structural features of this compound revealed by its crystal structure?
A10: Analysis of the crystal structure of daphnetin dihydrate, a glycosylated derivative of this compound, reveals a relatively planar coumarin ring system. The glucose moiety attached to the coumarin ring adopts a C1 chair conformation. The glycosidic linkage exhibits a smaller torsion angle compared to other similar compounds, potentially leading to intramolecular repulsions. []
Q10: What are some reported biological activities of this compound and its derivatives?
A11: Research suggests that this compound derivatives possess various biological activities, including: * Anti-tumor activity: Some this compound-based silver complexes exhibit promising antiproliferative effects against human carcinoma cell lines. [] * Anti-inflammatory activity: Extracts from plants containing this compound and its derivatives, such as ash bark, demonstrate anti-inflammatory properties in LPS-induced macrophages. [] * Antibacterial activity: Certain this compound derivatives, like fraxetin and aesculetin, exhibit significant antibacterial properties against various bacterial strains. [] * Antioxidant activity: this compound, in particular, has been recognized for its antioxidant properties. [, ]
Q11: What are the potential applications of this compound based on its biological activities?
A12: The diverse biological activities of this compound and its derivatives make them potential candidates for developing: * Chemotherapeutic agents: The potent anti-tumor activities of some this compound derivatives warrant further investigation for potential applications in cancer treatment. [] * Anti-inflammatory drugs: The anti-inflammatory properties of this compound-containing plant extracts and derivatives suggest their potential use in managing inflammatory conditions. [] * Antibacterial agents: The antibacterial properties of specific this compound derivatives might be beneficial in developing new antibacterial drugs. []
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